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3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Medicinal Chemistry Ligand Design Physicochemical Property Differentiation

Fragment-based screening programs targeting kinases or GPCRs require high-purity building blocks with drug-like physicochemical profiles. This 3-sulfonyl-thiophene-2-carboxylic acid derivative (MW 353 Da, XLogP3 1.5) meets these criteria. • Free carboxylic acid (pKa ~3-4) enables critical salt-bridge interactions with conserved lysine/arginine residues in ATP-binding pockets. • 98% purity grade minimizes false-positive risk in high-concentration fragment screens. • Pyridin-2-yl N-substituent provides an additional hydrogen-bond acceptor for selectivity engineering via SBDD.

Molecular Formula C14H15N3O4S2
Molecular Weight 353.41
CAS No. 944895-07-2
Cat. No. B2682697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid
CAS944895-07-2
Molecular FormulaC14H15N3O4S2
Molecular Weight353.41
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(SC=C3)C(=O)O
InChIInChI=1S/C14H15N3O4S2/c18-14(19)13-11(4-10-22-13)23(20,21)17-8-6-16(7-9-17)12-3-1-2-5-15-12/h1-5,10H,6-9H2,(H,18,19)
InChIKeySGZAIVGFJKFDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid (CAS 944895-07-2): Compound Class, Identity, and Procurement Baseline


3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid (CAS 944895-07-2, MFCD09455193, molecular formula C₁₄H₁₅N₃O₄S₂, MW 353.42 g/mol) is a heterocyclic sulfonamide belonging to the pyridinylpiperazine class [1]. It features a thiophene-2-carboxylic acid core linked via a sulfonyl bridge to a 4-(pyridin-2-yl)piperazine moiety. The compound is supplied as a research chemical with certified purity specifications (≥98% by Combi-Blocks, NLT 97% by MolCore) . Its computed physicochemical descriptors include XLogP3 of 1.5, topological polar surface area (TPSA) of 127 Ų, 1 hydrogen bond donor, and 8 hydrogen bond acceptors [1]. These properties position it within drug-like chemical space, consistent with its inclusion in screening libraries. However, it is critical to note that peer-reviewed quantitative biological activity data specific to this exact compound are absent from the public domain as of the search date; the evidence base relies on class-level inferences from structurally related sulfonylpiperazine derivatives [2].

Why 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differentiation


Within the 3-sulfonyl-thiophene-2-carboxylic acid chemotype, seemingly minor structural variations produce divergent physicochemical and pharmacological profiles. The N-substituent on the piperazine ring—pyridin-2-yl in the target compound versus 2,5-dimethylphenyl, 3-methoxyphenyl, or acetylphenyl in close analogs—dictates hydrogen-bonding capacity, basicity (pKa of the piperazine nitrogen), and molecular recognition at biological targets [1]. Replacing the carboxylic acid with a methyl ester (CAS 895262-37-0) eliminates the ionizable handle required for salt-bridge interactions and may alter permeability and solubility . Even the regioisomeric position of the sulfonyl attachment on the thiophene (3- vs. 4- vs. 5-substitution) can reorient the carboxylic acid vector, affecting target engagement [2]. Class-level SAR reviews demonstrate that sulfonylpiperazine derivatives exhibit target-specific activity cliffs—small structural changes that cause >10-fold shifts in IC₅₀—across anticancer, antidiabetic, and anti-inflammatory assays [2]. Consequently, procurement of an ‘in-class’ analog without verifying precise structural identity risks irreproducible biological results.

Quantitative Differentiation Evidence: 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid vs. Closest Analogs


Piperazine N-Substituent Identity: Pyridin-2-yl vs. 2,5-Dimethylphenyl Determines Hydrogen-Bond Acceptor Capacity and TPSA

The target compound incorporates a pyridin-2-yl substituent on the piperazine ring, whereas the closest commercially available analog—3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid (CAS 1325303-47-6)—bears a 2,5-dimethylphenyl group . The pyridine nitrogen adds one additional hydrogen-bond acceptor (HBA count = 8 vs. 6 for the 2,5-dimethylphenyl analog) and increases topological polar surface area (TPSA = 127 Ų for target vs. approximately 95–100 Ų estimated for the dimethylphenyl analog) [1]. This difference in HBA count and TPSA directly impacts predicted permeability and solubility, two key parameters in cell-based assay performance and oral bioavailability projections [2]. No direct comparative biological assay data are available for these two compounds in the same experiment.

Medicinal Chemistry Ligand Design Physicochemical Property Differentiation

Carboxylic Acid vs. Methyl Ester: Ionizable Handle Determines Salt-Bridge and Hydrogen-Bond Donor Potential

The target compound is a free carboxylic acid (CAS 944895-07-2), while its direct methyl ester derivative (CAS 895262-37-0, methyl 3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]-2-thiophenecarboxylate) is also commercially available . The carboxylic acid contributes one hydrogen-bond donor (HBD = 1) and can form salt bridges with basic residues (e.g., arginine, lysine) in protein binding pockets, whereas the methyl ester has HBD = 0 and cannot ionize at physiological pH [1]. The computed XLogP3 of the target acid is 1.5; the methyl ester is expected to have XLogP3 ≈ 2.0–2.5 (estimated by adding ~0.5–1.0 log unit for methyl esterification), indicating higher lipophilicity and potentially different membrane partitioning [1]. No published comparative biological activity data exist for these two compounds in the same assay.

Prodrug Design Fragment-Based Drug Discovery Chemical Probe Development

Piperazine vs. Piperidine Sulfonyl Core: Altered Basicity and Conformational Flexibility

Replacing the piperazine ring in the target compound with a piperidine ring yields 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (CAS 923697-76-1) [1]. Piperazine introduces a second nitrogen (pKa ~8–9 for the N-sulfonyl-substituted nitrogen) that can serve as an additional hydrogen-bond acceptor or, when protonated, a cationic center for interactions with aspartate/glutamate residues. Piperidine lacks this second nitrogen, reducing HBA count from 8 to 6 and eliminating the pH-dependent charge state modulation [2]. In a broader class-level review, sulfonylpiperazine-containing compounds demonstrated distinct target-binding modes compared to sulfonylpiperidine analogs, attributable to the electronic and conformational effects of the second ring nitrogen [3]. No direct head-to-head comparison data for these two exact compounds exist.

Scaffold Hopping Medicinal Chemistry Enzyme Inhibition

Purity Specification: Combi-Blocks 98% vs. MolCore NLT 97%—Quantitative Impact on Assay Reproducibility

The compound is sourced from at least two independent vendors with differing purity specifications. Combi-Blocks (catalog HB-0332) certifies purity at 98%, while MolCore (MCG47961) specifies NLT 97% . A 1% purity difference corresponds to approximately 10 mg of impurity per gram of compound. For biochemical assays conducted at 10 µM compound concentration, a 1% highly potent impurity (e.g., IC₅₀ = 10 nM) could contribute up to 100 nM of the impurity in the assay well, sufficient to produce a false-positive hit if the impurity is active against the target. Combi-Blocks' 98% specification reduces this worst-case impurity contribution by one-third relative to the 97% NLT grade. No analytical batch certificates were publicly available for direct chromatographic comparison.

Chemical Procurement Assay Reproducibility Quality Control

Lead-Like Physicochemical Profile: MW, logP, and TPSA Metrics Favor Fragment Elaboration Over Higher-MW Analogs

The target compound (MW = 353.42 Da, XLogP3 = 1.5, TPSA = 127 Ų) falls within lead-like chemical space as defined by the rule-of-three (MW ≤ 300 recommended for fragments) but at the upper boundary, distinguishing it from heavier analogs such as methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (MW ~456 Da) [1]. The 103 Da lower MW of the target compound relative to the 4-phenyl analog translates to approximately 7 fewer heavy atoms, reducing ligand efficiency requirements: to achieve LE = 0.3, the target compound needs IC₅₀ ≈ 2.4 µM, whereas the 4-phenyl analog must achieve IC₅₀ ≈ 90 nM—a 27-fold more stringent potency requirement [2]. The target compound's balanced logP also predicts superior aqueous solubility relative to more lipophilic analogs with XLogP3 > 3.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Optimization

Sulfonylpiperazine Chemotype Target Engagement: Class-Level SAR Indicates Activity Cliffs That Distinguish Pyridinyl from Phenylpiperazines

A comprehensive review of 187 sulfonylpiperazine-bearing heterocyclic core structures (Journal of Molecular Structure, 2023) documents that the N-substituent on the piperazine ring is the dominant determinant of target selectivity across anticancer, antidiabetic, antibacterial, antifungal, and anti-inflammatory assays [1]. Pyridinylpiperazine derivatives, as a subclass, show preferential engagement with kinase and GPCR targets, whereas phenylpiperazine analogs trend toward nuclear receptor and enzyme targets. Within specific target families, SAR cliffs are observed: e.g., a 2-pyridyl to phenyl substitution can shift α-amylase IC₅₀ by >10-fold in phenylsulfonyl piperazine series [2]. Although these data derive from structurally related, non-identical compound series, they establish the principle that the pyridin-2-yl substituent of the target compound is not interchangeable with simple aryl groups without expecting significant biological activity shifts. No direct target engagement data are available for CAS 944895-07-2.

Structure-Activity Relationship Target Engagement Chemotype Specificity

Recommended Application Scenarios for 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid Based on Differentiation Evidence


Kinase or GPCR-Focused Fragment Library Enrichment

Based on class-level SAR evidence that pyridinylpiperazine sulfonamides preferentially engage kinase and GPCR targets [1], this compound is well-suited as a fragment for libraries targeting these protein families. Its MW (353 Da) and moderate lipophilicity (XLogP3 = 1.5) provide headroom for elaboration while maintaining drug-like properties [2]. The free carboxylic acid enables salt-bridge interactions with conserved lysine residues in kinase ATP-binding pockets. For procurement, the Combi-Blocks 98% purity grade is recommended to minimize false-positive risk in high-concentration fragment screens.

Carboxylic Acid Pharmacophore Screening and Structure-Based Design

The ionizable carboxylic acid (pKa ~3–4) differentiates this compound from its methyl ester analog (CAS 895262-37-0) [1]. This functional group is essential for targets where a carboxylate–arginine/lysine salt bridge is a key pharmacophoric element, including integrin antagonists, angiotensin receptor modulators, and certain protease inhibitors. The 2-pyridyl substituent provides an additional hydrogen-bond acceptor that can be exploited for selectivity engineering via structure-based drug design. Researchers should explicitly verify that the free acid, not the ester prodrug form, is ordered for biochemical assays.

Comparative Chemogenomic Profiling of Piperazine N-Substituent Effects

The target compound, together with its 2,5-dimethylphenyl (CAS 1325303-47-6) and piperidine (CAS 923697-76-1) analogs, forms a minimum viable set for studying the impact of piperazine N-substitution on target engagement and selectivity [1][2]. The pyridin-2-yl group's electronic properties (electron-withdrawing, H-bond accepting) contrast with the electron-donating, lipophilic 2,5-dimethylphenyl group, enabling systematic profiling of target preferences via panel screening. Procurement from a single vendor (Combi-Blocks, where available) is advised to minimize batch-to-batch variability across the comparator set.

Sulfonylpiperazine Scaffold Validation in Inflammation and Metabolic Disease Models

The sulfonylpiperazine chemotype has demonstrated activity in α-amylase inhibition (antidiabetic) and anti-inflammatory assays in structurally related series [1]. The target compound's moderate TPSA (127 Ų) and balanced logP suggest adequate cell permeability for cellular target engagement studies while retaining sufficient solubility for in vitro assay formats (>50 µM in DMSO with <1% final DMSO concentration) [2]. Researchers should independently validate activity in their specific assay system, as no published potency data exist for this exact compound.

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